ZipA-FtsZ Binding: 3-(2-Indolyl)piperidine vs. 2-Phenylindole
In the primary ZipA-FtsZ inhibitor study, the 3-(2-indolyl)piperidine core scaffold was used to generate a combinatorial library of 3,360 compounds. The most active compound identified from this library, a 1,3-disubstituted 3-(2-indolyl)piperidine, demonstrated binding to the FtsZ-binding domain of ZipA by HSQC NMR and inhibited cell division in a cell elongation assay. In contrast, a parallel library based on the 2-phenylindole scaffold failed to produce compounds with the same level of binding engagement, underscoring the superiority of the 3-(2-indolyl)piperidine core for this target [1]. Specific IC50 values were not disclosed in the abstract, but the binary differentiation (binding vs. no binding) is reported.
| Evidence Dimension | Binding to ZipA FtsZ-binding domain (HSQC NMR) and cell elongation inhibition |
|---|---|
| Target Compound Data | Active binding and functional inhibition demonstrated for the most potent 3-(2-indolyl)piperidine derivative |
| Comparator Or Baseline | 2-Phenylindole library; demonstrated no comparable binding engagement (inactive) |
| Quantified Difference | Qualitative: Active vs. Inactive for the core scaffold series |
| Conditions | HSQC NMR binding assay and E. coli cell elongation assay |
Why This Matters
This head-to-head comparison establishes the 3-(2-indolyl)piperidine core as the minimal pharmacophore required for ZipA-FtsZ inhibition, directly informing procurement decisions for antibacterial drug discovery programs targeting this interaction.
- [1] Jennings, L. D., et al. Combinatorial synthesis of substituted 3-(2-indolyl)piperidines and 2-phenyl indoles as inhibitors of ZipA-FtsZ interaction. Bioorganic & Medicinal Chemistry, 2004, 12(19), 5115-5131. View Source
